3-methyl-9H-carbazol-2-ol
Overview
Description
2-Hydroxy-3-methyl-9H-carbazole, also known as 3-methyl-9h-carbazol-2-ol, 9ci, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. 2-Hydroxy-3-methyl-9H-carbazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-hydroxy-3-methyl-9H-carbazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxy-3-methyl-9H-carbazole can be found in herbs and spices. This makes 2-hydroxy-3-methyl-9H-carbazole a potential biomarker for the consumption of this food product.
Scientific Research Applications
Biotransformation and Derivatization
- Biotransformation by Bacteria : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, has been shown to transform 9H-carbazole derivatives, including 9-methyl-9H-carbazole. This bacterial strain, expressing biphenyl 2,3-dioxygenase, accumulates various products during transformation, providing insights into microbial degradation and potential biotechnological applications of such compounds (Waldau et al., 2009).
Synthesis and Antimicrobial Activities
- Antimicrobial Derivatives : 9H-carbazole has been used as a precursor for synthesizing new heterocyclic derivatives with demonstrated antimicrobial properties. These developments suggest the potential for 3-methyl-9H-carbazol-2-ol derivatives in pharmaceutical applications (Salih et al., 2016).
Fluorescence and Chemosenory Applications
- Fluorescent Chemosensor : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been developed for fluorescence detection of various acids and amines, indicating the role of this compound derivatives in environmental protection, biosensing, and toxin detection (Qian et al., 2019).
Electronic and Photoluminescent Properties
- Optical Characterization : New carbazole Schiff bases synthesized from 9H-carbazole derivatives have been investigated for their structural and optical characteristics. The study of these compounds contributes to the understanding of their potential in organic light-emitting diodes and other photoluminescent applications (Çiçek et al., 2018).
Solar Energy and Photovoltaic Applications
- Dye-Sensitized Solar Cells : Research into the design and synthesis of new organic dyes with 9H-carbazole derivatives demonstrates their application in dye-sensitized solar cells (DSSCs), showcasing the relevance of this compound in renewable energy technologies (Saritha et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It is known that carbazole derivatives, to which 3-methyl-9h-carbazol-2-ol belongs, have a broad range of biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .
Mode of Action
It is known that carbazole derivatives can interact with various biological targets due to their versatile structure .
Biochemical Pathways
It is known that carbazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It is known that carbazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activities .
Biochemical Analysis
Biochemical Properties
It is known that carbazole derivatives, to which 3-Methyl-9H-carbazol-2-ol belongs, have a wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
3-methyl-9H-carbazol-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOJFAGTWDOURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392684 | |
Record name | 3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24224-30-4 | |
Record name | 3-Methyl-9H-carbazol-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24224-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-9H-carbazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
245 - 246 °C | |
Record name | 2-Hydroxy-3-methyl-9H-carbazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 3-methyl-9H-carbazol-2-ol and inflammation?
A1: While the provided research article focuses on 1-ethoxy-3-methyl-9H-carbazol-2-ol, a derivative of this compound, it offers valuable insight. The study demonstrates that this derivative, along with other carbazole alkaloids isolated from Murraya tetramera C.C. Huang, exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells []. Microglia are cells in the central nervous system that play a crucial role in the inflammatory response, and NO is a key signaling molecule involved in inflammation. This finding suggests that this compound derivatives, and potentially the compound itself, could possess anti-inflammatory properties by interfering with NO production in inflammatory pathways.
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